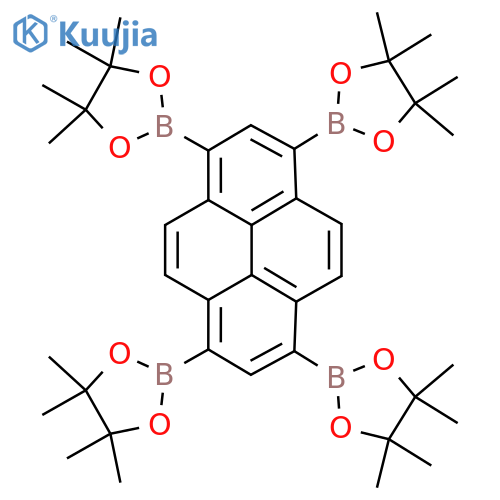Cas no 1398053-00-3 (1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene)

1398053-00-3 structure
商品名:1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene 化学的及び物理的性質
名前と識別子
-
- 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrene
- BS-47718
- 1,3,6,8-Tetra (Pinacolyl) Pyrene
- 1398053-00-3
- CS-0110388
- Pyrene-1,3,6,8-tetrakis(boronic Acid Pinacol Ester)
- 1,3,6,8-Tetrakis(4,4,5 ,5-tetramethyl- 1,3 ,2-dioxaborolan-2-yl)pyrene
- YSWG681
- 4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane
- MFCD34469727
- doi:10.14272/LVHDPHZXHAGSPT-UHFFFAOYSA-N.1
- SCHEMBL13855203
- E81327
- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
-
- インチ: 1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3
- InChIKey: LVHDPHZXHAGSPT-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C([H])=C(B3OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O3)C3C([H])=C([H])C4C(B5OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O5)=C([H])C(B5OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O5)=C5C([H])=C([H])C=2C=3C=45)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 706.4190893g/mol
- どういたいしつりょう: 706.4190893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 52
- 回転可能化学結合数: 4
- 複雑さ: 1150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8
じっけんとくせい
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181028-250mg |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |
1398053-00-3 | 97% | 250mg |
¥252.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181028-5g |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |
1398053-00-3 | 97% | 5g |
¥2910.00 | 2023-11-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932802-1g |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |
1398053-00-3 | 97% | 1g |
¥918.90 | 2022-09-28 | |
| Chemenu | CM562020-1g |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |
1398053-00-3 | 97% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3803559-1g |
2,2',2'',2'''-(1,3,6,8-Pyrenetetrayl)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] |
1398053-00-3 | 95% | 1g |
¥1100 | 2023-11-08 | |
| Aaron | AR01LSLK-100mg |
1,3,6,8-Tetra (Pinacolyl) Pyrene |
1398053-00-3 | 97% | 100mg |
$12.00 | 2025-02-11 | |
| Aaron | AR01LSLK-10g |
1,3,6,8-Tetra (Pinacolyl) Pyrene |
1398053-00-3 | 97% | 10g |
$602.00 | 2025-02-11 | |
| 1PlusChem | 1P01LSD8-100mg |
1,3,6,8-Tetra (Pinacolyl) Pyrene |
1398053-00-3 | 97% | 100mg |
$12.00 | 2024-06-21 | |
| Aaron | AR01LSLK-1g |
1,3,6,8-Tetra (Pinacolyl) Pyrene |
1398053-00-3 | 97% | 1g |
$112.00 | 2025-02-11 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3803559-5g |
2,2',2'',2'''-(1,3,6,8-Pyrenetetrayl)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] |
1398053-00-3 | 95% | 5g |
¥4000 | 2023-11-08 |
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene 関連文献
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
1398053-00-3 (1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene) 関連製品
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1398053-00-3)1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

清らかである:99%
はかる:5g
価格 ($):535